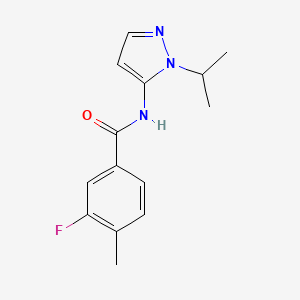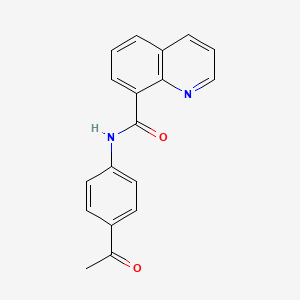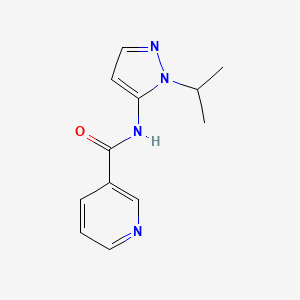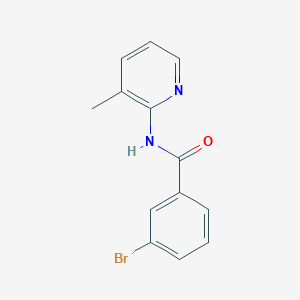
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide, also known as FMPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMPPB belongs to the class of benzamide derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Mécanisme D'action
The mechanism of action of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide involves the modulation of various signaling pathways in cells. 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth. Activation of the AMPK pathway by 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been shown to have various biochemical and physiological effects in cells. In addition to its anti-inflammatory and anti-cancer properties, 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in mice. This is thought to be due to the activation of the AMPK pathway, which is involved in the regulation of glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide is its poor solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide. One area of research is the development of more potent and selective derivatives of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide for the treatment of various diseases. Another area of research is the investigation of the potential use of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, the development of novel drug delivery systems for 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide could improve its efficacy and reduce its toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-propan-2-ylpyrazole in the presence of triethylamine to form 4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide. Finally, the compound is fluorinated using potassium fluoride and cesium fluoride to obtain 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide.
Applications De Recherche Scientifique
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been studied for its potential therapeutic applications in various diseases. One of the main areas of research is its anti-inflammatory properties. 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in human monocytes, which are involved in the pathogenesis of various inflammatory diseases.
Another area of research is the potential use of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide in the treatment of cancer. 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide in cancer cells involves the induction of apoptosis, or programmed cell death, and the inhibition of cell proliferation.
Propriétés
IUPAC Name |
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(2)18-13(6-7-16-18)17-14(19)11-5-4-10(3)12(15)8-11/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJHIJZAXMGICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NN2C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)







![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)
![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)

![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)